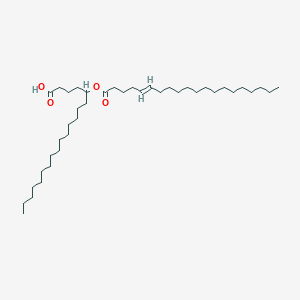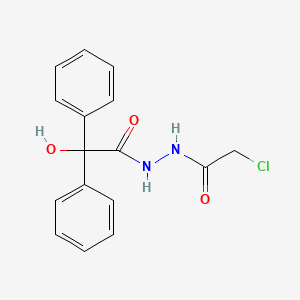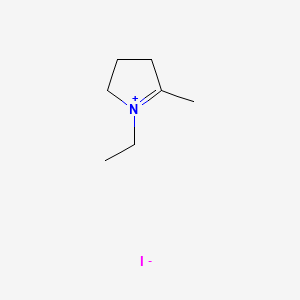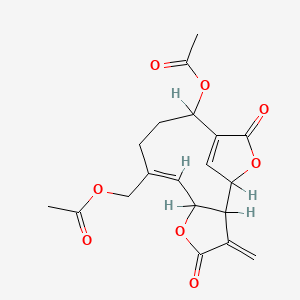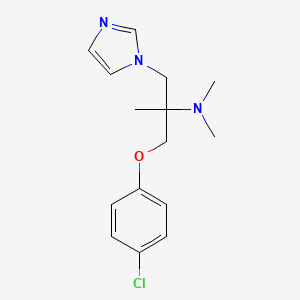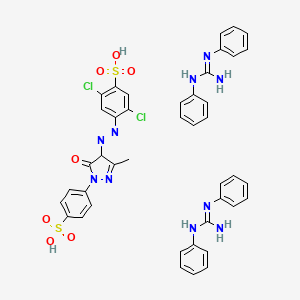
Einecs 282-346-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate typically involves the reaction of ethyl phenylphosphinate with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphinate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or phenyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mécanisme D'action
The mechanism by which Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be compared with other similar compounds such as:
Diethyl phenylphosphonate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct chemical properties and uses.
Dimethyl methylphosphonate: Used in different industrial applications, highlighting the uniqueness of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate in specific contexts.
These comparisons highlight the unique aspects of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, such as its specific reactivity and suitability for certain applications.
Propriétés
Numéro CAS |
84176-80-7 |
|---|---|
Formule moléculaire |
C42H38Cl2N10O7S2 |
Poids moléculaire |
929.9 g/mol |
Nom IUPAC |
2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine |
InChI |
InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16) |
Clé InChI |
DOSRLEZSOLYMIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


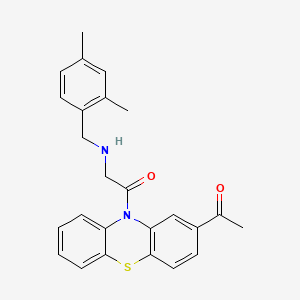
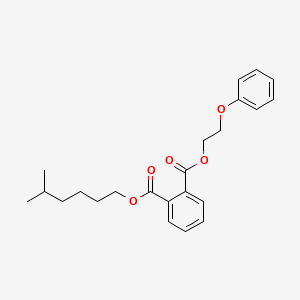
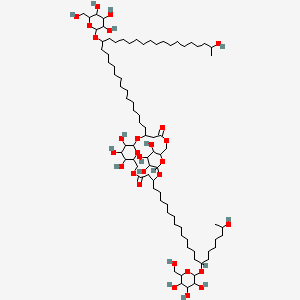
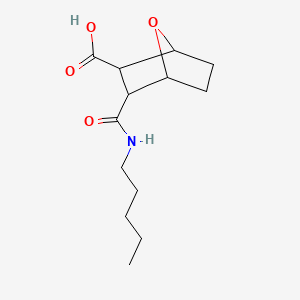

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
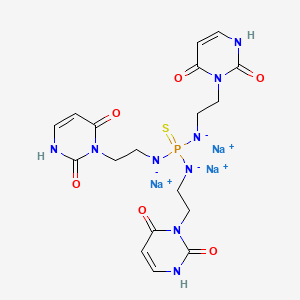

![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
